molecular formula C9H7Cl3O3 B7795166 3-(2,4,5-Trichlorophenoxy)propanoic acid CAS No. 29990-39-4

3-(2,4,5-Trichlorophenoxy)propanoic acid

Cat. No.: B7795166
CAS No.: 29990-39-4
M. Wt: 269.5 g/mol
InChI Key: TZMWJEKNHBCUKP-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenoxy)propanoic acid (CAS 582-53-6) is a chlorinated phenoxypropanoic acid derivative of interest in agrochemical and environmental research. It is a structural analog of the well-characterized herbicide Fenoprop (2-(2,4,5-Trichlorophenoxy)propanoic acid, CAS 93-72-1), which functions as a synthetic auxin . Compounds in this class mimic the plant hormone indoleacetic acid (IAA), disrupting normal growth regulation and leading to uncontrolled growth in broadleaf plants . Researchers value this compound for studying the structure-activity relationships of auxin herbicides, investigating mechanisms of selective weed control, and exploring its environmental fate. Fenoprop, its closely related isomer, has been used to control woody plants and broadleaf weeds in various settings, including turf and sugarcane, and has been studied in aquatic weed management . It is important to note that Fenoprop is considered obsolete and has been banned in certain regions, such as the United States since 1985, making it a compound of interest for historical and environmental impact studies . The mode of action for this chemical family involves the disruption of nucleic acid metabolism and cell elongation processes . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWJEKNHBCUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952404
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

582-53-6, 29990-39-4
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4,5-trichlorophenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, (2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Approaches in Research

Methodologies for the Synthesis of 3-(2,4,5-Trichlorophenoxy)propanoic Acid Analogues

The synthesis of analogues of this compound often involves the modification of the phenoxy, propanoic acid, or trichlorophenyl moieties to generate novel compounds with potentially different biological or chemical properties. A common strategy for creating analogues is the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an appropriate haloalkanoic acid ester in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.

In the pursuit of developing new compounds, researchers have synthesized a variety of phenoxy acetic acid derivatives. nih.gov For instance, phenoxy aldehydes can be treated with (phenylamino)acetohydrazide derivatives or N-(2-hydrazineyl-2-oxoethyl)benzamide in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce hydrazone derivatives. nih.gov The synthesis of aryloxy acetic acids can be achieved by reacting phenolic compounds, such as 2-chlorophenol (B165306) and 4-chlorophenol, with a solution of sodium hydroxide. researchgate.net

Further diversification of these structures has been achieved through various chemical reactions. For example, a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were designed and synthesized through multi-step reactions. researchgate.net This process involved the ring closure of N-(Arylformamido)phenylthioureas to form triazole-thiols, which were then reacted with methyl sulfate. researchgate.net The resulting compounds were oxidized and subsequently substituted with 3-(trifluoromethyl)phenol (B45071) to yield the final target compounds. researchgate.net

Another approach involves the synthesis of phenoxypyridine derivatives. In one study, 21 novel compounds were synthesized via acylation reactions, linking a diphenylether pyridine (B92270) bioisostere structure to substituted coumarins. nih.gov The structures of these compounds were confirmed using infrared spectroscopy, NMR, and high-resolution mass spectra. nih.gov

Exploration of Novel Synthetic Routes for Related Phenoxy Compounds in Academic Contexts

Academic research has been instrumental in exploring innovative synthetic pathways for phenoxy compounds, aiming to improve efficiency, yield, and structural diversity. These efforts often focus on creating libraries of related compounds for screening purposes or developing more environmentally benign synthetic methods.

One area of exploration is the development of novel PPO (protoporphyrinogen oxidase) inhibitors. Researchers have designed and synthesized novel tetrahydrophthalimide derivatives that contain oxadiazole or thiadiazole moieties, linking them to a phenoxy group. acs.org The synthesis of these target compounds involved reacting intermediates like 3a-3d with anhydrous potassium carbonate in acetonitrile (B52724), followed by the addition of other intermediates to yield the final products. acs.org

The synthesis of metabolites of related compounds, such as fenofibrate (B1672516), also provides insights into novel routes. A metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, was synthesized via two different routes. nih.gov One method involved the mild alkaline hydrolysis of fenofibrate to produce fenofibric acid, which was then reduced using sodium borohydride. nih.gov An alternative route involved the reduction of fenofibrate first, followed by hydrolysis to yield the final product. nih.gov

The synthesis of heterocyclic compounds containing an oxadiazole moiety from aryloxy acetic acids represents another novel route. researchgate.net Aryloxy acyl hydrazides are prepared from the corresponding aryloxy acetic acids, which are then used to synthesize substituted oxadiazoles. researchgate.net

A summary of synthetic strategies for related phenoxy compounds is presented in the table below.

Starting Material/PrecursorReaction TypeProduct ClassReference
Phenolic compoundsWilliamson ether synthesisAryloxy acetic acids researchgate.net
Phenoxy aldehydesCondensation with hydrazidesPhenoxy acetic acid hydrazone derivatives nih.gov
Diphenylether pyridine bioisostereAcylation with coumarinsPhenoxypyridine derivatives nih.gov
3-Aryl-4-substituted-4H- nih.govresearchgate.netCurrent time information in Los Angeles, CA, US.triazol-5-thiolsOxidation and substitution3-Aryl-4-substituted-5-phenoxytriazoles researchgate.net
Fenofibric acidReduction2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid nih.gov
Tetrahydrophthalimide derivativesActive substructure linkingTetrahydrophthalimide derivatives with phenoxy moieties acs.org

Advanced Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization is a key strategy employed to enhance the analytical detection of phenoxypropanoic acids and to facilitate mechanistic studies. By chemically modifying the parent compound, its physicochemical properties can be altered to be more suitable for specific analytical techniques or to introduce labels for tracing experiments.

For enhanced analytical detection, especially in complex matrices, chemical derivatization can improve chromatographic performance and increase the sensitivity of detection by mass spectrometry. nih.gov A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of various lipids, a technique that could be adapted for phenoxypropanoic acids. nih.gov This method involves the reaction of the analyte with the derivatization agent to modify its structure, thereby improving ionization efficiency and detection limits in reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.gov The derivatization process was optimized for reaction time and temperature, achieving optimal yields. nih.gov

The primary goal of such derivatization is to introduce a charged or easily ionizable group onto the target molecule, which significantly enhances its signal in mass spectrometric analysis. The stability of the resulting derivatives is a crucial factor, with studies confirming short-term and long-term stability under specific storage conditions. nih.gov

The synthesis of isotopically labeled analogues is a powerful tool for environmental tracing studies. Stable isotope labeling allows for the differentiation of an introduced compound from its naturally occurring counterparts, enabling precise tracking in complex environmental systems. rsc.org

The synthesis of stable isotopes of related auxinic herbicides has been reported, providing a template for labeling phenoxypropanoic acids. researchgate.net For example, an M+3 stable isotope of pentachloropyridine (B147404) was prepared from K13C15N, which then served as a key intermediate in a multi-step synthesis to produce labeled versions of picloram (B1677784) and aminopyralid. researchgate.net The use of 13C-labeled substrates, such as 13C-thiourea, 13C-labeled acetic acid derivatives, and potassium 13C-cyanide, is a common practice in the synthesis of 13C-labeled compounds. researchgate.net

Similarly, the synthesis of isotopically labeled silver nanoparticles for tracing studies highlights the general principles and benefits of this approach. rsc.org By using silver enriched in a specific stable isotope (e.g., 107Ag), the resulting nanoparticles can be distinguished from natural silver, allowing for highly sensitive detection and quantification in environmental samples. rsc.org This methodology demonstrates that isotopically modified materials are only distinguishable from their natural counterparts by their strong isotopic signature, not by their physical or chemical properties like size and shape. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for the analysis of 3-(2,4,5-Trichlorophenoxy)propanoic acid and related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and powerful tool for the analysis of phenoxyalkanoic acids due to its applicability to a wide range of polar and thermally labile compounds without the need for derivatization.

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet-visible (UV-Vis) detection is a widely used method for the determination of this compound. In this technique, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. phmethods.netnih.gov The acidic nature of this compound means that controlling the pH of the mobile phase is crucial for achieving good retention and peak shape. nih.govnih.gov By lowering the pH of the mobile phase, typically with the addition of acids like phosphoric acid or formic acid, the ionization of the carboxylic acid group is suppressed. nih.govlongdom.org This protonated form is more non-polar and interacts more strongly with the reversed-phase column, leading to increased retention. nih.gov

Detection is commonly performed at a wavelength where the compound exhibits significant absorbance, often around 210 nm or 286 nm. phmethods.netlongdom.org The choice of organic modifier in the mobile phase, such as acetonitrile (B52724) or methanol, can be optimized to improve the sharpness of the chromatographic peak. phmethods.net While RP-HPLC-UV is a robust and cost-effective method, its sensitivity can be limited for trace-level analysis, and co-eluting interferences from complex matrices can pose a challenge. researchgate.net

Table 1: Exemplary RP-HPLC-UV Method Parameters

ParameterCondition
Stationary Phase C18 Reversed-Phase Column
Mobile Phase Acetonitrile and Water (acidified)
Detection UV Absorbance (e.g., 210 nm, 286 nm)
Key Optimization Mobile phase pH adjustment to suppress ionization

This table provides a generalized example of typical conditions. Specific parameters will vary based on the exact instrumentation and sample matrix.

Ion-interaction chromatography, also known as ion-pair chromatography, is an alternative HPLC technique for enhancing the retention of ionic compounds like this compound on reversed-phase columns. shimadzu.comyoutube.com This method involves the addition of an ion-pairing reagent to the mobile phase. youtube.com For an acidic analyte such as this compound, which forms a negatively charged carboxylate ion, a positively charged ion-pairing reagent would be used. youtube.com

The mechanism involves the ion-pairing reagent, which typically has a hydrophobic part and an ionic part, adsorbing onto the non-polar stationary phase. This effectively creates an in-situ ion-exchange surface. The ionized analyte then interacts with the adsorbed ion-pairing reagent, leading to its retention on the column. shimadzu.com This technique can be particularly useful when simple pH adjustment in standard RP-HPLC does not provide adequate separation or retention. The concentration and type of the ion-pairing reagent are critical parameters that need to be optimized to achieve the desired separation. shimadzu.com

For highly sensitive and selective analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. econference.ionih.gov Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically operating in the negative ion mode to deprotonate the carboxylic acid group. econference.io

The high selectivity of this method is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. econference.io This two-stage mass filtering significantly reduces background noise and interferences, allowing for very low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/L range. nih.gov LC-MS/MS methods have been developed for the simultaneous analysis of multiple phenoxyacetic acid herbicides in complex matrices like water and food samples. nih.govnih.gov The sample preparation often involves a hydrolysis step to convert any esterified forms of the herbicides into their acid form for analysis. econference.io

Table 2: Performance Characteristics of an LC-MS/MS Method for Phenoxyacetic Acids

ParameterValue
Limit of Detection (LOD) 0.00008–0.0047 µg·L⁻¹
Recovery 71%–118%
Analysis Time < 12 minutes

Data adapted from a study on the determination of phenoxyacetic acid herbicides in groundwater. nih.gov This table illustrates the high sensitivity and efficiency of LC-MS/MS methods.

This compound possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). Since enantiomers can have different biological activities, their separation and individual quantification are important. nih.gov Enantioselective chromatography is employed for this purpose, most commonly using chiral stationary phases (CSPs) in HPLC. researchgate.netrsc.org

These CSPs are designed to interact differently with each enantiomer, leading to their separation. Macrocyclic glycopeptide-based chiral selectors are one effective class of stationary phases for this type of separation. researchgate.net Another approach is the use of chiral additives in the mobile phase, such as cyclodextrins, in a technique known as electrokinetic chromatography. nih.gov Research has shown that while some phenoxy acid herbicides can be resolved using cyclodextrins like (2-hydroxy)propyl-β-cyclodextrin, the enantiomeric separation of 2-(2,4,5-trichlorophenoxy)propionic acid can be more challenging. nih.gov Supercritical fluid chromatography (SFC) with chiral columns has also been explored for the separation of arylphenoxypropionate herbicides. rsc.org

Gas Chromatography (GC) Approaches for Derivatized Compounds

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.govyoutube.com Since this compound is a polar and non-volatile carboxylic acid, a derivatization step is essential prior to GC analysis. nih.govepa.gov This chemical reaction converts the polar carboxylic acid group into a less polar and more volatile derivative, typically an ester (e.g., methyl ester). epa.gov

The derivatization process involves reacting the analyte with a suitable agent, such as diazomethane (B1218177) or by using an alcohol in the presence of an acid catalyst. youtube.com After derivatization, the resulting compound is sufficiently volatile for separation on a GC column. epa.gov Detection is often performed using an electron capture detector (ECD), which is highly sensitive to the halogenated structure of this compound. Gas chromatography-mass spectrometry (GC-MS) can also be used for more definitive identification and quantification. nih.gov While powerful, the need for a separate derivatization step adds complexity and a potential source of error to the analytical workflow. youtube.com

Table 3: Common Derivatization Approaches for GC Analysis

MethodDescription
Alkylation/Esterification Converts the carboxylic acid group into an ester (e.g., methyl ester) to increase volatility. epa.gov
Silylation Replaces the active hydrogen on the carboxylic acid with a silyl (B83357) group (e.g., trimethylsilyl), reducing polarity and increasing volatility. nih.govyoutube.com

This table outlines common strategies to make phenoxyalkanoic acids suitable for GC analysis.

Soil Thin-Layer Chromatographic Mobility Studies

Soil thin-layer chromatography (TLC) is a fundamental and cost-effective technique used to assess the relative mobility of pesticides like this compound in different soil types. nih.gov This method provides a rapid estimation of a compound's leaching potential by determining its retardation factor (Rƒ) on a plate coated with a thin layer of soil. The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is indicative of its partitioning behavior between the stationary soil phase and the mobile water phase.

The mobility of this compound in soil is significantly influenced by several factors:

Soil pH: As a carboxylic acid with a pKa of 2.84, this compound is predominantly in its anionic form in most soils (pH > 4). herts.ac.uk This negative charge increases its water solubility and repulsion from negatively charged soil colloids (clay and organic matter), generally leading to higher mobility. Studies on other acidic herbicides have shown that Rƒ values are directly related to soil pH. fao.org

Organic Matter Content: The non-ionized form of the herbicide can be adsorbed to soil organic matter. Therefore, soils with higher organic carbon content tend to retard its movement, resulting in a lower Rƒ value. researchgate.net

Clay Content and Type: Clay minerals can also adsorb the herbicide, although the interaction is weaker for the anionic form. The type of clay and the cation exchange capacity (CEC) of the soil play a role in its retention. researchgate.net

In a general classification system based on soil TLC, pesticides are grouped into mobility classes ranging from immobile (Rƒ 0.00-0.09) to very mobile (Rƒ 0.90-1.00). fao.org Given its properties as a strong acid, this compound would be expected to exhibit moderate to high mobility, particularly in sandy soils with low organic matter and neutral to alkaline pH.

Table 1: Factors Influencing Soil TLC Mobility of this compound

FactorInfluence on MobilityRationale
Soil pH Increases with higher pHThe compound is anionic at typical soil pH, increasing water solubility and reducing adsorption to negatively charged soil particles. herts.ac.ukfao.org
Organic Matter Decreases with higher contentAdsorption of the non-ionized form to organic carbon retards movement. researchgate.net
Clay Content Generally decreases mobilityAdsorption to clay surfaces can slow movement, though this is less pronounced for the anionic form. researchgate.net

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of this compound in research settings.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For this compound, the UV spectrum is characterized by absorption bands arising from electronic transitions within the trichlorinated benzene (B151609) ring.

Studies of chlorophenoxy herbicides, including the propanoic acid variant, reveal characteristic absorption patterns. researchgate.net The spectrum typically displays two main absorption maxima: a strong band at shorter wavelengths (below 240 nm) and a weaker, broader band at longer wavelengths, which is characteristic of substituted benzene derivatives. For 2-(2,4,5-trichlorophenoxy)propionic acid in a phosphate (B84403) buffer, absorption bands are observed around 285-290 nm. researchgate.net These absorptions correspond to π → π* transitions within the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent and the pH, which affects the ionization state of the carboxylic acid group. While not typically used for quantification in complex mixtures without prior separation, UV-Vis spectroscopy serves as a valuable tool for initial structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, available through databases like the NIST WebBook, shows distinct absorption bands corresponding to its key structural features. nist.govnist.gov

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

C-O-C Stretch: Asymmetric and symmetric stretching of the ether linkage (Ar-O-CH) typically appears in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl Stretches: Strong absorptions corresponding to the C-Cl bonds on the aromatic ring are found in the fingerprint region, typically below 800 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound would show several distinct signals:

Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield (>10 ppm), which may be broad and is exchangeable with D₂O.

Aromatic Protons (-C₆H₂Cl₃): Two singlets (or narrow doublets) in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two non-equivalent protons on the trichlorophenyl ring.

Methine Proton (-CH-): A quartet in the upfield region, resulting from spin-spin coupling with the three protons of the adjacent methyl group.

Methyl Protons (-CH₃): A doublet in the upfield region, resulting from coupling with the single methine proton.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, this would include distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with those bonded to chlorine showing characteristic shifts), the methine carbon, and the methyl carbon. Data for these spectra are available in chemical databases. nih.gov

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective analysis of this compound in environmental samples like water and soil necessitates robust sample preparation and extraction to isolate the analyte from interfering matrix components.

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of analytes from aqueous samples. nist.gov It is a form of liquid-solid extraction where the compound of interest is transferred from a liquid sample onto a solid sorbent material, typically packed in a cartridge or embedded in a disk.

The procedure for extracting an acidic herbicide like this compound is critically dependent on pH control. According to U.S. EPA Method 3535A, for the efficient extraction of acid herbicides from aqueous matrices such as groundwater or TCLP leachates, the sample pH must be adjusted to 1.0 with sulfuric acid before extraction. nist.gov This acidification step ensures that the carboxylic acid group is fully protonated (non-ionized), making the molecule less polar and allowing it to strongly adsorb onto a nonpolar or moderately polar SPE sorbent (e.g., C18-bonded silica).

The general steps for SPE are:

Sorbent Conditioning: The SPE sorbent is washed with a solvent (e.g., methanol) followed by reagent water to activate it.

Sample Loading: The pH-adjusted aqueous sample is passed through the SPE cartridge or disk. The analyte adsorbs to the sorbent, while more polar, water-soluble matrix components pass through.

Washing: The sorbent is washed with a weak solvent to remove any remaining interferences that may have been retained.

Elution: The retained analyte is desorbed from the sorbent using a small volume of a strong organic solvent (e.g., ethyl acetate, methanol), resulting in a concentrated and cleaned-up sample extract ready for chromatographic analysis.

Method Validation and Performance Evaluation in Analytical Research

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key parameters evaluated during method validation include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov These parameters are crucial for determining the sensitivity of an analytical method.

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or the analysis of fortified blank samples. epa.gov

The U.S. Geological Survey (USGS) has reported a Method Detection Limit (MDL) for Fenoprop (B104943) (Silvex) in water.

Reported Method Detection Limit for Fenoprop (Silvex) in Water

Method Analyte Method Detection Limit (MDL)

Data sourced from a study on pesticides in water by solid-phase extraction and high-performance liquid chromatography.

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the known amount of an analyte that is recovered from a sample matrix after the entire analytical procedure. Precision is a measure of the repeatability of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements.

Acceptable recovery is often in the range of 70-120%, with an RSD of less than 20%, though these values can vary depending on the complexity of the matrix and the concentration of the analyte. epa.gov

The USGS has provided data on the recovery and precision for the analysis of Fenoprop (Silvex) in water.

Recovery and Precision Data for Fenoprop (Silvex) in Water

Method Analyte Recovery (Single Laboratory) RSD (Single Laboratory) Spike Level

Data sourced from a study on pesticides in water by solid-phase extraction and high-performance liquid chromatography.

This data indicates that the analytical method provides acceptable accuracy and precision for the determination of Fenoprop in water at the specified spike level.

Environmental Transformation and Fate Mechanisms

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of 3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as fenoprop (B104943) or silvex, are governed by a combination of microbial and abiotic processes. These processes determine the compound's ultimate fate and potential for accumulation in various environmental matrices.

Microbial activity is a primary driver of this compound degradation in both terrestrial and aquatic environments. The structure of the molecule, particularly the presence and position of chlorine atoms on the aromatic ring, significantly influences its susceptibility to microbial attack.

Under aerobic conditions, the biodegradation of this compound has been observed to follow pseudo-first-order kinetics. nih.gov The rate of degradation, however, can vary significantly depending on the specific environmental conditions and the microbial populations present.

The persistence of this compound is notable, with studies indicating it is one of the more recalcitrant phenoxyalkanoic herbicides. For instance, in one study, (RS)-2-(2,4,5-Trichlorophenoxy)propanoic acid was the most persistent among five tested chiral phenoxyalkanoic acids when incubated with activated sludge. oup.com The aerobic half-life of fenoprop in soil has been reported to be approximately 16 days. nih.gov More specific half-life values have been recorded in various soil types, such as 8 and 10 days in sandy loam, 13 days in clay loam, 14 days in grassland soil, and 15 and 21 days in forest soil. nih.gov

Aerobic Degradation Half-life of Fenoprop in Various Soil Types

Soil Type Half-life (days)
General Soil 16
Sandy Loam 8 - 10
Clay Loam 13
Grassland Soil 14
Forest Soil 15 - 21

This compound is a chiral compound, existing as two stereoisomers: the (R)- and (S)-enantiomers. wikipedia.org Research has demonstrated that microbial degradation can be enantioselective, meaning one enantiomer is degraded at a different rate than the other.

In aerobic incubations with activated sludge, the degradation of racemic (RS)-2-(2,4,5-Trichlorophenoxy)propanoic acid was found to be highly enantioselective. oup.com The (R)-enantiomer was preferentially degraded, with its concentration decreasing by approximately 40% over a 47-day period. oup.com In contrast, the (S)-enantiomer was significantly more persistent, with its concentration remaining almost unchanged during the same incubation period. oup.com This differential degradation can lead to an accumulation of the more recalcitrant (S)-enantiomer in the environment. oup.com

Enantiomer-Specific Degradation of (RS)-2-(2,4,5-Trichlorophenoxy)propanoic Acid in Activated Sludge over 47 Days

Enantiomer Initial Concentration (relative) Final Concentration (relative) Degradation (%)
(R)-2-(2,4,5-Trichlorophenoxy)propanoic acid 100% ~60% ~40%
(S)-2-(2,4,5-Trichlorophenoxy)propanoic acid 100% ~100% ~0%

The initial step in the microbial degradation of phenoxyalkanoic acids often involves the cleavage of the ether bond. For the closely related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), the enzymatic conversion to 2,4,5-trichlorophenol (B144370) and glyoxylate (B1226380) has been well-documented. nih.gov Given the structural similarity, a comparable initial degradation step is expected for this compound.

Indeed, 2,4,5-trichlorophenol has been identified as a biodegradation product of fenoprop. nih.gov Further degradation of this intermediate is crucial for the complete mineralization of the parent compound. Resting cells of Pseudomonas cepacia AC1100, grown on 2,4,5-T, have been shown to be capable of completely and rapidly dechlorinating 2,4,5-trichlorophenol. nih.gov

Several bacterial strains have been identified with the capability to degrade chlorinated phenoxyalkanoic acids, providing insight into the specific microorganisms involved in the biotransformation of this compound.

Pseudomonas cepacia (now reclassified as Burkholderia cepacia) strain AC1100 is a well-studied organism capable of utilizing the structurally similar 2,4,5-T as its sole source of carbon and energy. nih.govresearchgate.net This strain can degrade high concentrations of 2,4,5-T in soil, with optimal conditions at 30°C and a moisture content of 15 to 50%. nih.gov The initial step in the degradation of 2,4,5-T by P. cepacia AC1100 is catalyzed by a 2,4,5-trichlorophenoxyacetate oxygenase, which converts the herbicide to 2,4,5-trichlorophenol and glyoxylate. nih.gov

Another key organism is Nocardioides simplex strain 3E, which has been shown to utilize both 2,4-D and 2,4,5-T. nih.gov This strain possesses a maleylacetate (B1240894) reductase, an enzyme involved in the later stages of the degradation pathway of chlorinated aromatic compounds. nih.gov

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment, primarily through photolysis.

Hydrolysis of this compound is not considered a significant degradation pathway under typical environmental conditions due to the absence of functional groups that are susceptible to hydrolysis. nih.govnih.gov However, some abiotic removal was observed during the anaerobic incubation of the compound in both sterile and active digested sludge, suggesting a non-biological removal mechanism in such specific environments. nih.gov

Photodegradation, or the breakdown of the molecule by light, can occur. nih.gov The photocatalytic degradation of fenoprop has been demonstrated in aqueous suspensions of titanium dioxide (TiO2), indicating that its breakdown can be facilitated by light in the presence of a suitable catalyst. oup.com

Abiotic Degradation Processes

Photochemical Transformation in Aqueous Media and the Atmosphere

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are primarily dictated by its behavior in soil, including how long it persists and how readily it moves with water.

The persistence of this compound in soil is influenced by factors such as soil type, microbial activity, and climate. mdpi.com Biodegradation is a key process for its dissipation. epa.gov The compound's half-life in soil can vary significantly depending on these conditions. For example, in Canadian prairie soils, half-lives were relatively short, ranging from 10 to 13 days. nih.gov In contrast, studies on various silt loam soils in New York reported complete disappearance times of over 47 to more than 205 days. nih.gov Another study reported an average aerobic soil half-life of 16 days. nih.gov

Table 1: Reported Soil Half-Life of this compound in Various Soil Types

Soil TypeHalf-Life (t½) in DaysReference
Heavy Clay Loam13 nih.gov
Clay Loam13 nih.gov
Sandy Loam10 nih.gov
Forest Soil15 - 21 nih.gov
Grassland Soil14 nih.gov
General Aerobic Soil16 nih.gov
Mardin Silt Loam> 47 (disappearance) nih.gov
Honeoye Silt Loam> 124 (disappearance) nih.gov
Dunkirk Silt Loam> 205 (disappearance) nih.gov

The mobility of a pesticide in soil determines its potential to leach into groundwater. ucanr.edu This property is primarily quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates that the chemical binds strongly to soil particles and is therefore less mobile, while a low Koc value suggests higher mobility. ucanr.educhemsafetypro.com

This compound has a reported Koc value of 2600, which classifies it as having low mobility in soil. epa.gov This strong adsorption to soil organic matter means it is not expected to leach significantly into groundwater. epa.gov The mobility of pesticides generally decreases in soils with higher organic carbon content and can also be influenced by soil pH. mdpi.comkiwiscience.com Although the compound is moderately soluble in water, its strong adsorption to soil particles is the dominant factor controlling its movement. nih.govepa.gov

Table 2: Soil Mobility Data for this compound

ParameterValueImplication for MobilityReference
Soil Adsorption Coefficient (Koc)2600 mL/gLow Mobility epa.gov

Sorption Characteristics in Environmental Matrices

The tendency of this compound to attach to soil and sediment particles, a process known as sorption, is a critical determinant of its mobility and bioavailability. Research on phenoxyacetic acids, a class of herbicides to which Silvex belongs, shows that their sorption behavior can be effectively described by the Freundlich isotherm model. This model indicates that the sorption capacity is not uniform and varies with the concentration of the compound.

Several factors influence the extent of sorption. Studies on the closely related herbicide 2,4,5-T demonstrate that sorption capacity decreases as pH and temperature increase massey.ac.nz. The compound's acidity, with a pKa of 2.84, means that its chemical form is highly dependent on the surrounding pH wikipedia.org. In acidic soils, the herbicide exists predominantly in its neutral, undissociated form, which has a higher affinity for sorption to soil organic matter, particularly fulvic acids nih.gov. Conversely, in neutral to alkaline soils, it exists as an anion, which is more water-soluble and less prone to sorption.

The composition of the soil matrix plays a significant role. Anionic forms of the herbicide tend to be adsorbed onto pH-dependent sites on aluminum (Al) oxyhydroxides and sites created by Al³⁺ ions associated with humic substances nih.gov. Consequently, sorption is often greater in subsoils that have a lower pH and higher clay content researchgate.net.

Table 1: Factors Influencing the Sorption of this compound

FactorInfluence on SorptionPredominant Mechanism
Soil pH Decreases with increasing pHIn acidic conditions (pH < pKa), the neutral form sorbs to organic matter. In alkaline conditions (pH > pKa), the anionic form has lower sorption.
Organic Matter Increases sorptionThe neutral form of the herbicide adsorbs onto the surface of humic and fulvic acids nih.gov.
Clay Minerals Increases sorptionAnionic forms of the herbicide can adsorb to positively charged sites on clay minerals and metal oxyhydroxides, especially at low pH nih.gov.
Temperature Decreases with increasing temperatureSorption is an exothermic process; thus, higher temperatures favor desorption massey.ac.nz.

Aquatic Transport and Dispersion

Once released into the environment, this compound can be transported from the point of application to surrounding aquatic systems. Its potential to contaminate groundwater is a recognized concern solubilityofthings.com. The primary mechanism for its entry into water bodies is through surface runoff and leaching through the soil profile.

The transport of this compound is heavily influenced by its sorption characteristics. In soils with high organic matter or acidic conditions where sorption is strong, its movement is retarded. However, in sandy soils or under conditions of high rainfall, leaching to groundwater can be significant solubilityofthings.com. Although it has low water solubility, its presence in anionic form under common environmental pH conditions can facilitate its transport in water.

Dispersion in aquatic environments is governed by water flow, turbulence, and continued interaction with sediments. The compound is not expected to be lost significantly from water through volatilization due to its low estimated Henry's Law constant taylorfrancis.com. Once in an aquatic system, it can partition between the water column and the sediment, with the latter acting as a long-term reservoir from which the compound can be slowly released back into the water.

Environmental Factors Influencing Degradation and Fate

The ultimate fate of this compound is determined by various degradation processes, which are, in turn, significantly influenced by a range of environmental factors.

Impact of pH on Transformation Processes

The pH of the environmental matrix is a master variable controlling the transformation of this compound. Its influence is twofold: it affects the compound's chemical form and modulates the activity of degrading microorganisms.

As an acidic compound with a pKa of 2.84, its speciation is highly sensitive to pH changes within typical environmental ranges (pH 4-9) wikipedia.org. At a pH below 2.84, it is primarily in its less soluble, neutral molecular form. Above this pH, it dissociates into its more soluble anionic form. This change in speciation directly impacts its sorption and, consequently, its availability for degradation massey.ac.nznih.gov. Lower pH generally leads to stronger sorption, which can protect the herbicide from microbial attack and hydrolysis.

Chemical degradation processes such as hydrolysis are also pH-dependent. For similar compounds, hydrolysis rates can vary significantly with pH researchgate.netresearchgate.net. While specific data for Silvex is limited, it is expected that both acid- and base-catalyzed hydrolysis can contribute to its breakdown over time. The pH also profoundly affects the metabolic activity of soil microorganisms responsible for biodegradation, with different microbial populations having distinct optimal pH ranges for growth and enzymatic activity.

Role of Soil Moisture and Temperature in Degradation Kinetics

Soil moisture and temperature are critical factors that regulate the rate of microbial degradation of this compound. Microbial activity, which is the primary driver of its breakdown in soil, is highly dependent on these conditions.

Generally, degradation rates increase with both temperature and moisture content, up to an optimal point. Studies on other herbicides show a clear positive correlation between temperature and degradation rate within a certain range (e.g., 15°C to 30°C) researchgate.net. For instance, the degradation of the herbicide isoxaflutole (B1672639) was found to follow an Arrhenius expression, indicating a predictable increase in transformation rate with temperature nih.gov.

Soil moisture affects degradation by influencing microbial activity and the diffusion of the herbicide to microbial cells. Degradation is typically faster in moist soils compared to dry conditions nih.gov. For example, the half-life of the herbicide DCPA was significantly shorter at medium and high soil moisture levels compared to low moisture calpoly.edu. However, excessively saturated or anaerobic conditions can inhibit the activity of certain aerobic degrading microorganisms, potentially slowing the degradation process.

Table 2: Effect of Temperature and Moisture on Herbicide Degradation (Based on related compounds)

HerbicideConditionEffect on DegradationReference
Triclopyr Temperature increase from 15°C to 30°CMore rapid degradation at higher temperature researchgate.net
2,4-D High soil moistureIncreased rate of degradation researchgate.net
Isoxaflutole Increase in soil moistureFaster degradation in moist soil vs. air-dry soil nih.gov
DCPA Temperature increase from 10°C to 30°CHalf-life decreased from 92 days to 18 days calpoly.edu

Influence of Organic Matter and Inorganic Nutrients

The presence of organic matter and inorganic nutrients in the soil creates a complex environment that can either enhance or inhibit the degradation of this compound.

Soil organic matter (SOM) has a dual role. On one hand, it is the primary sorbent for the neutral form of the herbicide, reducing its concentration in the soil solution and thus its bioavailability for microbial uptake and degradation nih.govnoble.org. On the other hand, SOM is a crucial source of carbon and energy for a diverse community of soil microorganisms fao.orgfrontiersin.org. The decomposition of this organic matter supports a robust microbial population that can co-metabolize the herbicide.

Inorganic nutrients, such as nitrogen and phosphorus, are essential for microbial growth and enzymatic activity. The degradation of organic pollutants like herbicides is often an energy- and nutrient-intensive process for microorganisms. Studies have shown that the amendment of soil with inorganic nutrients can significantly stimulate the mineralization of herbicides nih.gov. This is particularly true at higher contaminant concentrations, where the natural nutrient supply may become a limiting factor for the degrading microbial populations. Therefore, nutrient-rich environments generally favor the faster biodegradation of this compound.

Biotransformation Studies in Non Target Organisms

Metabolite Formation in Plant Systems

The uptake and subsequent metabolism of 3-(2,4,5-trichlorophenoxy)propanoic acid by non-target plant species are key determinants of its phytotoxicity and environmental persistence. Research indicates that plants are capable of metabolizing this herbicide, although the specific pathways and resulting metabolites can vary between species.

One study on the metabolism of radiolabeled this compound in prickly pear (Opuntia spp.) revealed that in addition to the parent compound, at least four distinct, unidentified metabolites were formed. nih.gov This suggests that detoxification processes are active within the plant, likely involving enzymatic modification of the herbicide. While the exact chemical structures of these metabolites were not elucidated in the study, their formation points to common plant detoxification strategies such as hydroxylation and conjugation.

The degradation of the closely related compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), in woody plants has been shown to yield 2,4,5-trichlorophenol (B144370) as a metabolite. This indicates that cleavage of the ether linkage is a plausible metabolic step for phenoxy herbicides in plant systems.

Plant SpeciesParent CompoundObserved MetabolitesMetabolic Process Implied
Prickly Pear (Opuntia spp.)This compoundFour unidentified metabolitesMetabolic alteration of the parent compound
Woody Plants (various)2,4,5-Trichlorophenoxyacetic acid (related compound)2,4,5-TrichlorophenolEther bond cleavage

Biotransformation Pathways in Aquatic Organisms

In aquatic environments, non-target organisms such as fish are exposed to herbicides like this compound through runoff and leaching. These organisms possess metabolic systems to biotransform xenobiotic compounds. The metabolism of chemicals in fish generally occurs in two phases. nih.gov

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the xenobiotic molecule, typically through oxidation, reduction, or hydrolysis. These reactions increase the water solubility of the compound. For herbicides, oxidation is a common pathway. nih.gov

Phase II Metabolism: In this phase, the modified compound from Phase I is conjugated with endogenous molecules such as glucuronic acid or glutathione (B108866). nih.gov This process further increases water solubility and facilitates excretion from the organism.

While specific studies on the biotransformation of this compound in aquatic organisms are not extensively detailed in the available literature, the general principles of xenobiotic metabolism in fish suggest that this compound would undergo similar pathways. It is anticipated that the primary site of metabolism would be the liver, with contributions from other tissues like the gills and kidneys. nih.govnih.gov The compound has a low potential for accumulation in aquatic life, suggesting that metabolic and excretion processes are relatively efficient. epa.gov

Metabolic PhaseGeneral Reaction TypePotential Effect on this compound
Phase IOxidation, Reduction, HydrolysisIntroduction of hydroxyl groups, cleavage of the ether linkage
Phase IIConjugation (e.g., with glucuronic acid, glutathione)Increased water solubility of metabolites for excretion

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound in both plant and aquatic systems is mediated by specific enzyme families. The primary enzymes involved in the initial breakdown of many herbicides are cytochrome P450 monooxygenases and glutathione S-transferases. nih.govtaylorandfrancis.com

Cytochrome P450 Monooxygenases (CYPs) are a large family of enzymes responsible for catalyzing oxidative reactions in a wide range of xenobiotics, including herbicides. nih.govmdpi.com In plants, CYPs are central to herbicide metabolism and can confer herbicide tolerance. nih.gov The reactions catalyzed by CYPs, such as hydroxylation and dealkylation, are crucial Phase I metabolic steps that detoxify the herbicide and prepare it for further conjugation. mdpi.com In fish, CYPs are also highly active in the metabolism of foreign compounds. nih.gov It is highly probable that CYPs are involved in the initial oxidative attack on the this compound molecule.

Glutathione S-Transferases (GSTs) are a family of Phase II detoxification enzymes that catalyze the conjugation of glutathione to electrophilic substrates. taylorandfrancis.comnih.gov This process renders the xenobiotic more water-soluble and less toxic, facilitating its sequestration or excretion. reactome.org In plants, GSTs play a significant role in herbicide detoxification. reactome.org Similarly, in aquatic organisms, GSTs are involved in the detoxification of a variety of environmental pollutants. taylorandfrancis.com The metabolites of this compound produced by Phase I reactions could serve as substrates for GST-mediated conjugation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular structure and reactivity of 3-(2,4,5-Trichlorophenoxy)propanoic acid. redalyc.orgnih.gov DFT has become a predominant tool in computational chemistry for calculating the electronic structure of molecules, allowing for the determination of thermodynamic, kinetic, and structural properties. redalyc.orgscielo.org.mx

These calculations begin by determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. From this optimized structure, a variety of electronic properties and reactivity descriptors can be computed. For instance, DFT can elucidate the distribution of electron density, identifying regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding how the molecule interacts with other chemical species.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₉H₇Cl₃O₃ PubChem nih.gov
Molecular Weight 269.51 g/mol Wikipedia wikipedia.org
IUPAC Name 2-(2,4,5-trichlorophenoxy)propanoic acid PubChem nih.gov
CAS Number 93-72-1 NIST nist.gov
XLogP3 3.8 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 3 PubChem nih.gov

| Topological Polar Surface Area | 46.5 Ų | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can model its interactions with components of the environment, such as water molecules, soil organic matter, and biological membranes. These simulations provide a dynamic picture of how the compound behaves in different environmental compartments.

For example, an MD simulation could be set up to place a single molecule of this compound in a "box" of water molecules. By calculating the forces between all atoms and integrating Newton's laws of motion, the simulation tracks the trajectory of each particle, revealing how the herbicide molecule moves, rotates, and interacts with the surrounding water. This can shed light on its solubility, a key factor in its environmental mobility. Studies on similar molecules, such as acetic and propionic acids, have used MD simulations to investigate their aggregation with water, providing insights into the microstructure and properties of such mixtures. researchgate.net

Simulations could also model the interaction of this compound with soil particle surfaces or lipid bilayers, which serve as a simple model for cell membranes. These models would help predict its tendency to adsorb to soil, reducing its transport to groundwater, or its potential to bioaccumulate in organisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For environmental science, QSAR models are invaluable for predicting the environmental fate and effects of chemicals like this compound, especially when experimental data is scarce. mdpi.com

The process involves compiling a dataset of compounds with known properties (the "training set") and calculating a wide range of molecular descriptors for each. These descriptors are numerical values that encode different aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates a subset of these descriptors with the property of interest.

QSAR models are frequently used to predict the retention behavior of pesticides in chromatographic systems, such as high-performance liquid chromatography (HPLC). nih.gov The retention time of a compound in a chromatographic run is dependent on its physicochemical properties and its interaction with the stationary and mobile phases.

A QSAR model for chromatographic retention would correlate molecular descriptors of a series of pesticides with their experimentally determined retention times. Descriptors such as the octanol-water partition coefficient (logP), molecular weight, and polar surface area are often important in these models. Once a robust model is developed and validated, it can be used to predict the retention time of other compounds, including this compound. For example, a reported retention time for Fenoprop (B104943) is 12.087 minutes under specific, though not detailed, conditions. nih.gov Such predictive models are useful for developing analytical methods for detecting the herbicide in environmental samples.

The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation. QSAR models can be developed to predict the rate at which a compound like this compound will degrade.

In this context, the "activity" in QSAR is the degradation rate or half-life. The model would be built using a training set of compounds with known degradation rates, and it would identify the key structural features that make a molecule more or less persistent. For instance, the presence of certain functional groups or the number of chlorine atoms could be significant predictors. While specific QSAR models for the degradation of this compound are not readily found in the searched literature, available information suggests that it degrades slowly in both water and soil environments. epa.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory provides a sophisticated description of the location and wavelike behavior of electrons in molecules. Among the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). youtube.com Analysis of the FMOs is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov

The HOMO is the orbital that holds the most loosely bound electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the lowest energy orbital that can accept electrons, relating to the molecule's ability to act as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov It also indicates higher polarizability and lower kinetic stability. The energies and shapes of the HOMO and LUMO for this compound can be calculated using quantum chemical methods like DFT. Visualizing these orbitals would reveal the specific regions on the molecule most likely to be involved in electron donation (where the HOMO is localized) and electron acceptance (where the LUMO is localized), thus predicting the sites for electrophilic and nucleophilic attack.

Table 2: Theoretical Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table outlines key chemical reactivity descriptors that can be derived from HOMO and LUMO energies calculated via quantum chemistry methods.

Emerging Research Directions and Future Perspectives

Development of Novel Remediation Strategies Based on Degradation Mechanisms

The persistence of 3-(2,4,5-Trichlorophenoxy)propanoic acid in the environment has spurred research into new and effective remediation methods. These strategies are built upon a growing understanding of the chemical's degradation pathways, aiming to break it down into less harmful substances.

Bioremediation, which uses microorganisms to break down pollutants, is a focal point of research due to its potential as an eco-friendly and cost-effective solution. nih.gov Studies have demonstrated that both aerobic and anaerobic microbes are capable of degrading chlorinated phenoxy herbicides.

Under anaerobic conditions, the degradation of the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been shown to proceed through sequential dehalogenation steps, eventually leading to the formation of less chlorinated intermediates like dichlorophenoxyacetic acids and monochlorophenols before the aromatic ring is cleaved. nih.gov The addition of simple organic acids and alcohols can stimulate the rate of this process. nih.gov

Aerobic bioremediation research has identified specific bacterial strains, such as Pseudomonas cepacia, capable of utilizing such compounds as a sole source of carbon and energy. researchgate.net Fungi have also shown promise; for instance, certain species can degrade these herbicides with half-lives of just a few days under laboratory conditions. nih.gov A study on biotreatment at a herbicide-contaminated site in Vietnam indicated that microbial processes could significantly reduce the concentration of these chemicals in soil over several months. nih.govfrontiersin.org

Future research is aimed at optimizing these microbial processes. This includes the development of microbial consortia specifically engineered for enhanced degradation capabilities and the application of techniques like combining physical treatments (e.g., pulse electric discharge) with bioremediation to treat highly concentrated waste streams. psu.edu

Integration of Omics Technologies in Biodegradation Research

To revolutionize the understanding of biodegradation at a molecular level, researchers are increasingly integrating "omics" technologies. These fields—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the microbial processes involved in breaking down this compound. nih.govtaylorfrancis.com

Genomics and Metagenomics: These tools help identify the specific genes and microbial populations responsible for degradation in a contaminated environment. researchgate.net By sequencing the DNA from a soil or water sample, scientists can uncover the full metabolic potential of the microbial community, including novel degradation pathways. researchgate.net

Transcriptomics: This involves analyzing the RNA transcripts in a cell, revealing which genes are actively being expressed by microorganisms in the presence of the pollutant. This can pinpoint the key enzymes and regulatory networks that are switched on to initiate the degradation process. nih.gov

Proteomics: By identifying the full suite of proteins produced by an organism, proteomics confirms the presence and abundance of the degradative enzymes suggested by genomic and transcriptomic data. nih.gov

Metabolomics: This technology focuses on identifying the small-molecule intermediates (metabolites) produced during degradation. This is crucial for elucidating the step-by-step pathway of the breakdown process and identifying any potentially persistent or toxic byproducts. nih.gov

The integration of these omics approaches provides a holistic picture of biodegradation, moving beyond simply observing the disappearance of the parent compound to understanding the intricate molecular machinery at work. researchgate.net This knowledge is vital for developing more robust and efficient bioremediation strategies. nih.gov

Application of Artificial Intelligence and Machine Learning in Environmental Fate Prediction

Predicting how this compound will behave in the environment—its persistence, mobility, and potential for breakdown—is a complex challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this. nih.gov

Researchers are developing computational models that can predict the environmental fate and toxicity of chemical compounds based on their molecular structure. nih.gov These models are trained on large datasets of existing experimental data for numerous chemicals. nih.govmdpi.com By learning the relationships between chemical structures and their observed environmental behavior, these AI systems can make informed predictions for new or under-studied compounds like this compound. nih.gov

Table 1: Application of AI/ML in Environmental Science

AI/ML ApplicationDescriptionRelevance to this compoundReference
Quantitative Structure-Activity Relationship (QSAR)Models that correlate a compound's chemical structure with its biological or environmental activity (e.g., toxicity, biodegradability).Predicting the likelihood of biodegradation and potential ecotoxicity without extensive laboratory testing. nih.gov
Environmental Fate ModelingAlgorithms like Random Forest and Support Vector Machines (SVMs) are used to predict how a chemical will partition in the environment (soil, water, air) and its degradation half-life.Forecasting the persistence and mobility of the compound in different environmental compartments. nih.govmdpi.com
Predictive ToxicologyAI models trained on toxicity databases to forecast various toxicity endpoints for chemicals.Screening for potential risks to different organisms, guiding further targeted toxicological studies. nih.gov

These predictive tools, such as the "BiodegPred" platform, can provide a rapid initial assessment of the environmental risk associated with a chemical, helping to prioritize substances for further experimental study and regulatory attention. nih.gov

Research on Isomeric Forms and Enantiomeric Purity in Environmental Processes

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-fenoprop and (S)-fenoprop. wikipedia.org Emerging research recognizes that these enantiomers can have different biological activities and environmental fates.

It has been noted that the herbicidal activity of fenoprop (B104943) resides almost exclusively in the (2R)-isomer, which mimics the natural plant growth hormone auxin. wikipedia.org This enantioselectivity has significant implications for environmental studies. The degradation of the compound in soil or water may also be stereospecific, with microorganisms preferentially metabolizing one enantiomer over the other. This can lead to a shift in the enantiomeric ratio in the environment over time, a process known as enantiomeric enrichment.

Future research in this area will focus on:

Developing analytical methods to separate and quantify individual enantiomers in complex environmental samples.

Investigating the enantioselective biodegradation by different microbial species and consortia.

Understanding the enantiomer-specific behavior is crucial for accurate environmental risk assessment and the development of effective remediation strategies.

Investigation of Microplastic Interactions and Associated Fate in Environmental Systems

A growing area of environmental research is the interaction between pesticides and microplastics. beyondpesticides.org Microplastics, which are ubiquitous environmental contaminants, can act as transport vectors for other pollutants, including herbicides like this compound. taylorfrancis.combeyondpesticides.org

Studies have shown that pesticides can adsorb onto the surface of microplastic particles. beyondpesticides.org This interaction can alter the environmental fate and bioavailability of the herbicide in several ways:

Increased Persistence: Adsorption to microplastics can protect the herbicide from microbial degradation, extending its half-life in the environment. beyondpesticides.org

Transport: Microplastics can transport adsorbed herbicides over long distances in aquatic and terrestrial systems, leading to contamination in remote areas.

Bioavailability: The interaction can affect the availability of the herbicide for uptake by organisms, potentially leading to complex and unforeseen ecological impacts. beyondpesticides.orgnih.gov

Table 2: Research Findings on Pesticide-Microplastic Interactions

FindingImplication for this compoundReference
Microplastics increase the persistence (half-life) of some herbicides in aquatic environments.The compound may persist longer in water bodies contaminated with microplastics. beyondpesticides.org
Aged microplastics with larger surface areas show higher adsorption of pesticides.The potential for interaction increases as microplastics weather in the environment. beyondpesticides.org
Microplastics can act as a vehicle, extending the presence of contaminants in the environment.Wider distribution and prolonged exposure risk in various ecosystems. beyondpesticides.org

Future research must investigate the specific adsorption-desorption kinetics of this compound on different types of microplastics (e.g., polyethylene, polystyrene) and the subsequent impact on its degradation, transport, and toxicity in complex environmental matrices.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-(2,4,5-Trichlorophenoxy)propanoic acid in environmental water samples?

  • Methodological Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key parameters include:

  • Precursor ions : m/z 268.7 (quantitative) and 266.8 .
  • Product ions : m/z 195.0 and 196.9, with collision energies of -16 to -25 eV .
  • Retention time : ~6.09–6.25 minutes .
    Use dispersive solid-phase extraction (dSPE) with metal-organic framework (MOF) composites to improve recovery rates in complex matrices .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Methodological Answer : Key properties include:

  • Molecular formula : C₉H₇Cl₃O₃; Molecular weight : 269.51 g/mol .
  • Solubility : Low water solubility (requires organic solvents like methanol or acetone for dissolution) .
  • Melting point : 177–181°C .
  • Stability : Degrades under heat, producing toxic byproducts (e.g., dioxins) . Always store at 4°C in amber glass to prevent photodegradation .

Q. How should researchers safely handle this compound given its regulatory status?

  • Methodological Answer :

  • Regulatory Context : Banned under the Rotterdam Convention due to persistence, bioaccumulation, and toxic impurities (e.g., dioxins) .
  • Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and closed systems to avoid inhalation or dermal exposure. Decontaminate spills with activated carbon followed by 10% sodium hydroxide solution .
  • Waste Disposal : Incinerate at >1,200°C with alkaline scrubbers to neutralize chlorine emissions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from impurities (e.g., 2,3,7,8-TCDD dioxins) or degradation products. Mitigation strategies:

  • Purity Verification : Use HPLC-UV (λ = 254 nm) to confirm purity >98% .
  • Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify and quantify degradation byproducts .
  • Bioassay Validation : Compare results across multiple models (e.g., Daphnia magna, zebrafish embryos) to isolate compound-specific effects .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis Studies : Use xenon-arc lamps (simulating sunlight) with LC-HRMS to track hydroxylated and dechlorinated metabolites .
  • Microbial Degradation : Employ soil microcosms spiked with ¹⁴C-labeled compound; monitor mineralization via scintillation counting .
  • Hydrolysis Conditions : Test pH-dependent stability (pH 3–9) at 25–50°C, analyzing half-lives using first-order kinetics models .

Q. How can researchers improve extraction efficiency for this compound in plant tissues?

  • Methodological Answer :

  • Optimized Extraction : Use pressurized liquid extraction (PLE) with acetonitrile:water (80:20, v/v) at 100°C and 1,500 psi .
  • Matrix Cleanup : Apply graphitized carbon black (GCB) to remove chlorophyll and lipids .
  • Recovery Validation : Spike samples with deuterated internal standards (e.g., 2,4,5-TP-d4) to correct for matrix effects .

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3-(2,4,5-Trichlorophenoxy)propanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.